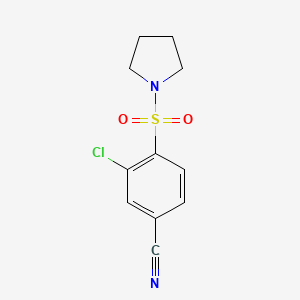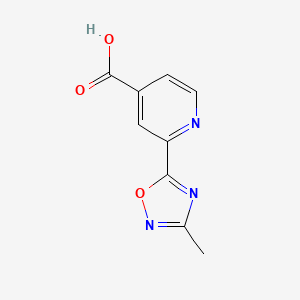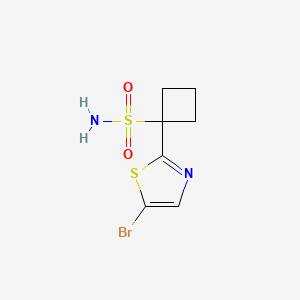
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide is a compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutanesulfonamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclobutanesulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques .
化学反応の分析
Types of Reactions: 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
科学的研究の応用
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide involves its interaction with biological targets:
類似化合物との比較
- 1-(5-Chloro-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Methyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Phenyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity .
- Biological Activity: Compared to its chloro, methyl, and phenyl analogs, the bromo derivative may exhibit different levels of antimicrobial, antifungal, and anticancer activities due to the distinct properties of the bromine atom .
特性
分子式 |
C7H9BrN2O2S2 |
|---|---|
分子量 |
297.2 g/mol |
IUPAC名 |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-5-4-10-6(13-5)7(2-1-3-7)14(9,11)12/h4H,1-3H2,(H2,9,11,12) |
InChIキー |
BIFDHAVUXDLGMX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=NC=C(S2)Br)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-n-methoxy-](/img/structure/B8525934.png)
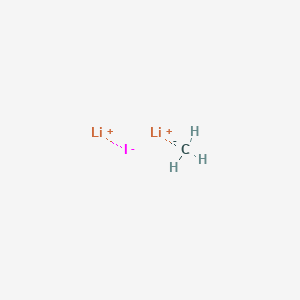
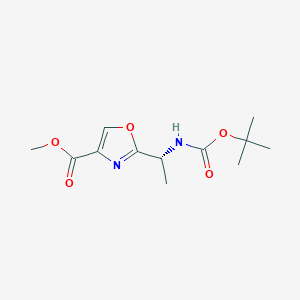
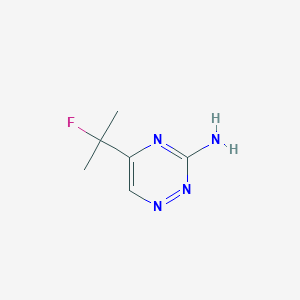
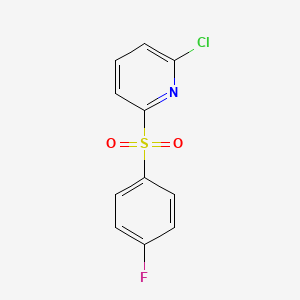
![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)
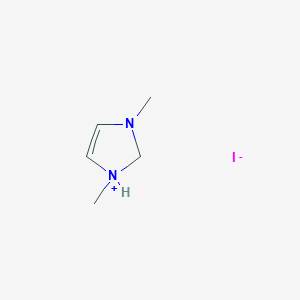
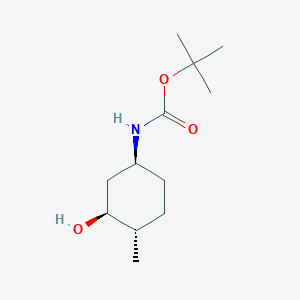
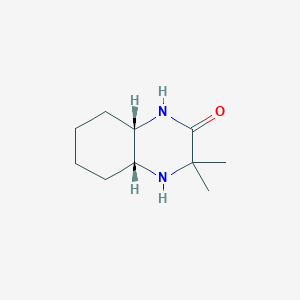
![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)
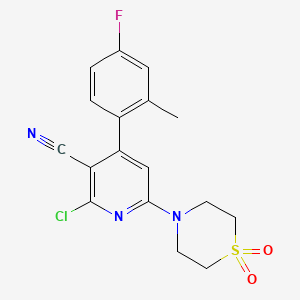
![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)
